4-(2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[2-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-14-15(12-19-25-14)13-21-4-6-23(7-5-21)17-18-3-2-16(20-17)22-8-10-24-11-9-22/h2-3,12H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNHOXECGIFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 4-(2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article synthesizes various research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.
Chemical Structure
The IUPAC name of the compound indicates a sophisticated structure featuring multiple heterocycles:
- Morpholine ring
- Pyrimidine ring
- Piperazine moiety
- Oxazole group
This structural diversity is believed to contribute to its multifaceted biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It can bind to receptors that are critical in processes such as inflammation and cancer progression.
Anticancer Activity
Research has indicated that derivatives of oxazole and pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds show:
- Cytotoxicity against tumor cells : Compounds with similar structures have demonstrated IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.48 |
| Compound B | CaCo-2 | 0.78 |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar morpholine and piperazine structures have been reported to inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into this compound's therapeutic applications .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Cytotoxic Effects : In a study involving 1,2,4-Oxadiazole derivatives, compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells by increasing caspase activity, indicating that the compound may similarly influence apoptotic pathways .
Comparative Analysis
When compared to other known bioactive compounds, the unique combination of functional groups in this compound may confer distinct advantages:
| Compound Type | Activity Profile | Notable Features |
|---|---|---|
| Oxadiazole Derivatives | Anticancer | High selectivity against specific cancer types |
| Piperazine Derivatives | Antimicrobial | Broad-spectrum activity against bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound from :
6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
- Core : Imidazo[4,5-b]pyridine instead of pyrimidine.
- Substituents :
- Piperazine linked to 5-methylisoxazole methyl (shared feature).
- Additional 4-methylpiperazine and bromine substituents.
- Molecular Weight : 551.48 g/mol (higher due to bromine and aromatic extensions).
- Relevance : The shared piperazine-isoxazole motif suggests overlapping synthetic pathways, but the imidazopyridine core may alter target selectivity compared to the pyrimidine-based compound .
Compounds from , and 9 :
Examples:
- 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine ()
- 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine ()
- Core: Thienopyrimidine (a sulfur-containing pyrimidine analog).
- Substituents :
- Morpholine at the 4-position (shared).
- Piperazine with methanesulfonyl or methyl groups (vs. 5-methylisoxazole methyl).
- The methanesulfonyl group () may enhance protein binding through polar interactions .
Compound from :
4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
- Core : Pyrimidine (shared).
- Substituents :
- Piperazine linked to a benzodioxine sulfonyl group (electron-withdrawing) instead of 5-methylisoxazole.
- Methyl group on pyrimidine.
- Relevance : The sulfonyl group introduces strong polarity, likely impacting pharmacokinetics (e.g., reduced blood-brain barrier penetration) compared to the isoxazole’s moderate hydrophobicity .
LGH Compound from :
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone
- Core : Oxazole-piperazine-phenyl hybrid.
- Substituents : Chloronitrophenyl and methoxyphenyl groups.
- Relevance : While lacking a pyrimidine or morpholine group, the 5-methylisoxazole-piperazine motif aligns with the target compound’s structural strategy. The nitro group may confer redox activity, differing from the morpholine’s hydrogen-bonding capability .
Key Structural and Functional Differences
| Feature | Target Compound | Thienopyrimidine Analogues (Ev5,7,9) | Imidazopyridine (Ev10) | Benzodioxine Sulfonyl (Ev12) |
|---|---|---|---|---|
| Core Scaffold | Pyrimidine | Thienopyrimidine | Imidazo[4,5-b]pyridine | Pyrimidine |
| Piperazine Substituent | 5-Methylisoxazole methyl | Methanesulfonyl/Methyl | 5-Methylisoxazole methyl | Benzodioxine sulfonyl |
| Morpholine | Present | Present | Absent | Present |
| Molecular Weight | ~450–500 (estimated) | ~500–550 | 551.48 | ~550–600 |
| Polarity | Moderate (isoxazole) | High (sulfonyl) | Moderate | Very high (sulfonyl) |
Pharmacological Implications
While specific activity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition: Thienopyrimidines (Ev5,7,9) are common in kinase inhibitors (e.g., PI3K/mTOR). The morpholine group may chelate ATP-binding site residues .
- Selectivity : The 5-methylisoxazole substituent in the target compound could enhance selectivity for specific isoforms compared to bulkier sulfonyl groups (Ev12) or brominated systems (Ev10).
- Solubility: Morpholine and piperazine improve aqueous solubility, but thienopyrimidines’ lipophilicity may limit bioavailability compared to pyrimidine-based compounds.
Q & A
Q. Intermediate Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., δ 2.3 ppm for methyl groups on oxazole) .
- HPLC : Purity assessment (>98% for final compounds) with C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS validates molecular weights (e.g., [M+H] peaks matching theoretical values) .
Q. Table 1: Representative Synthetic Intermediates
| Intermediate | Yield (%) | Key NMR Signals (δ, ppm) | ESI-MS [M+H] |
|---|---|---|---|
| Oxazole-Piperazine | 65 | 2.35 (s, CH), 3.6–3.8 (m, piperazine) | 298.34 |
| Pyrimidine-Morpholine | 58 | 3.7 (m, morpholine), 8.2 (d, pyrimidine) | 432.41 |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- X-Ray Crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system, space group Pccn with a = 21.3 Å, b = 18.6 Å) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm for morpholine) .
- UV-Vis : Detects π→π* transitions in aromatic systems (λ ~260 nm for pyrimidine) .
Case Study :
A crystal structure of a related compound (2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) revealed dihedral angles of 85.2° between pyrimidine and piperazine planes, highlighting conformational flexibility .
Advanced: How do structural modifications influence bioactivity?
Answer:
Key Modifications :
- Oxazole Substituents : Methyl vs. cyclopropyl groups alter steric bulk, affecting binding to hydrophobic enzyme pockets. For example, 5-cyclopropyl analogs show 3× higher antimicrobial activity .
- Piperazine Linkers : Ethyl or benzyl substitutions modulate solubility and blood-brain barrier penetration .
- Pyrimidine-Morpholine Tuning : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce bioavailability .
Q. Table 2: Bioactivity of Derivatives
Methodological Insight :
Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding sites. Pair with SAR studies to validate substituent effects .
Advanced: What computational strategies predict binding mechanisms with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., 100 ns simulations in GROMACS) to assess stability .
- Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .
Example :
For a kinase target, MD simulations revealed that the morpholine oxygen forms stable hydrogen bonds with catalytic lysine residues (distance: 2.8 Å), explaining its inhibitory potency .
Advanced: How are reaction mechanisms and kinetics analyzed for key synthetic steps?
Answer:
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., oxazole cyclization rate constants at varying temperatures) .
- Isotope Labeling : C-labeled precursors clarify regioselectivity in piperazine coupling steps .
- Computational Studies : Transition state analysis (Gaussian 09) identifies rate-limiting steps (e.g., activation energy of 45 kJ/mol for Suzuki coupling) .
Data Contradiction :
Conflicting reports exist on optimal catalysts for pyrimidine-morpholine coupling. While Pd(PPh) achieves 75% yield in ethanol , Pd(OAc)/XPhos in toluene improves to 85% but increases cost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
